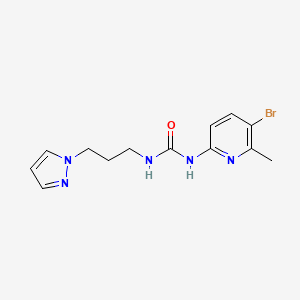![molecular formula C12H16ClNO B7632604 [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA in the brain, and inhibiting it with CPP-115 has been shown to increase GABA levels, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mechanism of Action
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol increases GABA levels, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise control over GABA levels in the brain, which can be useful for studying the effects of GABA on various physiological and behavioral processes. One limitation of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol is its potential for off-target effects, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol. One area of interest is its potential therapeutic applications in addiction, particularly for alcohol and cocaine addiction. Another area of interest is its potential use as an adjunct therapy for epilepsy, as well as its potential for treating anxiety and depression. Additionally, further research is needed to fully understand the mechanisms of action of [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, as well as its potential for off-target effects and long-term safety.
Synthesis Methods
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification and isolation steps to obtain the final product in high purity and yield.
Scientific Research Applications
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
[1-[(4-chloro-2-methylphenyl)methylamino]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(13)3-2-10(9)7-14-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAPRXWGKVZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)